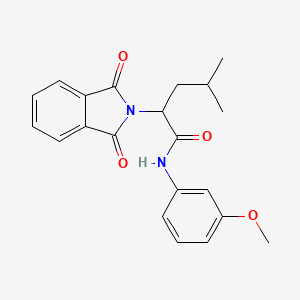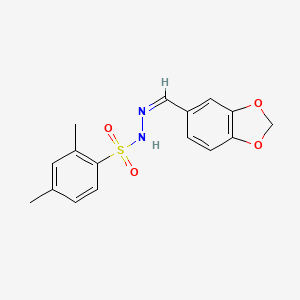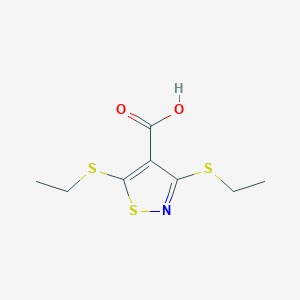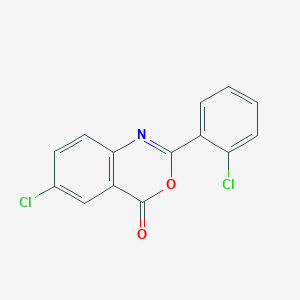![molecular formula C15H15F3N2O3 B4897392 4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)
4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide, commonly known as TFB, is a chemical compound that has recently gained prominence in the field of scientific research. TFB is a synthetic compound that is used to study the mechanism of action and biochemical and physiological effects of various biological processes.
Wissenschaftliche Forschungsanwendungen
TFB has a wide range of scientific research applications. It is used to study the mechanism of action of various biological processes, including protein-protein interactions, enzyme inhibition, and receptor-ligand interactions. TFB is also used to investigate the biochemical and physiological effects of various compounds, including drugs and natural products.
Wirkmechanismus
TFB acts as a covalent inhibitor of cysteine proteases. It forms a covalent bond with the active site cysteine residue of the protease, leading to irreversible inhibition of the enzyme. TFB has been shown to inhibit various cysteine proteases, including cathepsin B, cathepsin L, and caspase-3.
Biochemical and Physiological Effects:
TFB has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting caspase-3. TFB has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TFB has been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin B and cathepsin L.
Vorteile Und Einschränkungen Für Laborexperimente
TFB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. TFB is stable under a wide range of conditions, making it suitable for use in various assays. However, TFB has some limitations for lab experiments. It is a covalent inhibitor, which means that it irreversibly binds to the active site of the protease, making it difficult to study the kinetics of the inhibition. TFB also has low solubility in water, which can limit its use in aqueous assays.
Zukünftige Richtungen
There are several future directions for the use of TFB in scientific research. TFB can be used to study the mechanism of action of various cysteine proteases, including those involved in neurodegenerative diseases and viral infections. TFB can also be used to investigate the biochemical and physiological effects of various natural products, including those with anticancer and anti-inflammatory properties. Further research is needed to optimize the synthesis and purification of TFB and to develop new assays for studying its mechanism of action.
Conclusion:
In conclusion, TFB is a synthetic compound that has gained prominence in the field of scientific research. It is used to study the mechanism of action and biochemical and physiological effects of various biological processes. TFB acts as a covalent inhibitor of cysteine proteases and has been shown to have a wide range of effects, including inducing apoptosis in cancer cells and inhibiting inflammation. TFB has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including low solubility in water. There are several future directions for the use of TFB in scientific research, including studying the mechanism of action of various cysteine proteases and investigating the effects of natural products.
Synthesemethoden
TFB is synthesized by reacting 4-methoxybenzohydrazide with 2-(trifluoroacetyl)-1-cyclopenten-1-yl bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TFB. The purity of TFB can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
4-methoxy-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3/c1-23-10-7-5-9(6-8-10)14(22)20-19-12-4-2-3-11(12)13(21)15(16,17)18/h5-8,19H,2-4H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTRHYVYPOLGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=C(CCC2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26667078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4897315.png)
![3-chloro-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4897318.png)

![3-[2-(4-morpholinyl)-2-thioxoethyl]aniline](/img/structure/B4897329.png)
![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897332.png)
![{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4897349.png)


![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)



![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)